7-(2-chlorobenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-(2-Chlorobenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidine core substituted with a 2-chlorobenzyl group at position 6. Its structural complexity arises from the integration of three aromatic systems (pyridine, triazole, and pyrimidine), which confer unique electronic and steric properties. The 2-chlorobenzyl substituent enhances lipophilicity and may influence binding interactions in biological systems .
Properties
IUPAC Name |
11-[(2-chlorophenyl)methyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5O/c16-12-4-2-1-3-10(12)8-20-6-5-13-11(14(20)22)7-17-15-18-9-19-21(13)15/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNARUHCFNJYPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C(C2=O)C=NC4=NC=NN34)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors One common approach includes the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs. Additionally, purification steps such as recrystallization or chromatography would be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorobenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorobenzyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents are typically employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
7-(2-chlorobenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 7-(2-chlorobenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it might modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations and Structural Differences
Key analogues differ in substituent type, position, and heterocyclic ring arrangements:
| Compound Name | Substituents | Core Structure | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 7-(2-Chlorobenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | 2-Chlorobenzyl at position 7 | Pyrido[3,4-e]triazolo[1,5-a]pyrimidine | ~370–385 (estimated) | Ortho-chlorine enhances steric effects; planar core enables π–π stacking |
| 2-(4-Chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | 4-Chlorophenyl at position 2; 2-methoxyethyl at position 7 | Same core | 351.4 | Para-chlorine reduces steric hindrance; methoxyethyl improves solubility |
| 7-(Pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | Trifluoromethyl at position 2; pyridinylmethyl at position 7 | Same core | ~400 (estimated) | Trifluoromethyl increases metabolic stability and lipophilicity |
| 7-(2-Methoxybenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | 2-Methoxybenzyl at position 7 | Same core | ~370 (estimated) | Methoxy group enhances electronic effects; potential for H-bonding |
Physicochemical Properties
- Lipophilicity (LogP) : The 2-chlorobenzyl group increases LogP (~3.5) compared to methoxyethyl (LogP ~2.1) but remains lower than trifluoromethyl derivatives (LogP ~4.2) .
- Solubility : Polar substituents (e.g., hydroxypropyl in 7-(3-hydroxypropyl) derivatives) improve aqueous solubility, critical for bioavailability .
Key Research Findings
- Aromatic vs. Alkyl Substituents: Benzyl groups enhance aromatic stacking, while alkyl chains (e.g., methoxypropyl) favor hydrophobic interactions .
- Thermodynamic Stability : X-ray crystallography reveals that fused triazolo-pyrimidine cores adopt planar conformations, stabilizing ligand-receptor complexes .
Biological Activity
The compound 7-(2-chlorobenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one , with the CAS number 940989-75-3, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₉ClN₈O
- Molecular Weight : 364.75 g/mol
- Chemical Structure : The compound features a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core substituted with a 2-chlorobenzyl group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Core : Utilizing cyclization reactions with appropriate precursors.
- Substitution Reactions : Introduction of the 2-chlorobenzyl group via electrophilic aromatic substitution.
Anticancer Properties
Recent studies have indicated that compounds within the same structural class exhibit significant anticancer activity. For instance:
- Cell Line Studies : The antiproliferative activity of related triazolo-pyrimidine compounds was evaluated against various cancer cell lines (breast, colon, lung). The most potent derivatives demonstrated IC₅₀ values in the low nanomolar range (e.g., IC₅₀ = 0.87 nM against HCT-116 cells) .
| Compound | Cell Line | IC₅₀ (nM) |
|---|---|---|
| Compound A | HCT-116 | 0.87 |
| Compound B | HepG-2 | 65.08 |
The proposed mechanisms through which these compounds exert their biological effects include:
- Enzyme Inhibition : Potential inhibition of enzymes involved in DNA synthesis and repair.
- Receptor Modulation : Interaction with cellular receptors to alter signaling pathways.
Research has shown that similar compounds can induce apoptosis and disrupt cell cycle progression in cancer cells by causing DNA damage .
Study on Structural Variants
A comparative study involving structural analogs highlighted that modifications to the chlorobenzyl moiety significantly influenced biological activity. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
